Product packaging for 5-(Trifluoromethyl)benzo[d]thiazol-2-amine(Cat. No.:CAS No. 60388-38-7)

5-(Trifluoromethyl)benzo[d]thiazol-2-amine

Cat. No.: B1276733
CAS No.: 60388-38-7
M. Wt: 218.2 g/mol
InChI Key: ARKYDZKUBJMEDX-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzo[d]thiazol-2-amine (CAS Number: 2306268-75-5) is a benzothiazole derivative supplied as a hydrobromide salt. With a molecular formula of C 8 H 6 BrF 3 N 2 S and a molecular weight of 299.11 g/mol, this compound serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research . The benzothiazole core is a privileged structure in the development of bioactive molecules, known for its wide spectrum of pharmacological activities . This particular scaffold is of significant interest in oncology research, as structurally similar 2-arylbenzothiazole derivatives have demonstrated potent and selective antitumor properties against various cancer cell lines, including breast, lung, and renal carcinomas . Furthermore, benzothiazole amines are key intermediates in synthesizing compounds for infectious disease research, showing promise in the development of new anti-tubercular and antimicrobial agents . The incorporation of the trifluoromethyl group is a common strategy in lead optimization, often influencing the compound's metabolic stability, lipophilicity, and overall binding affinity . This product is intended for research purposes as a building block for the synthesis and exploration of novel therapeutic candidates. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3N2S B1276733 5-(Trifluoromethyl)benzo[d]thiazol-2-amine CAS No. 60388-38-7

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKYDZKUBJMEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427000
Record name 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60388-38-7
Record name 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1,3-benzothiazol-2-amine
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Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 2-Aminobenzothiazoles

The synthesis of 2-aminobenzothiazoles is a well-explored area of organic chemistry, driven by the significant biological activities exhibited by this class of compounds. rsc.orgnih.gov Methodologies have evolved from classical condensation reactions to modern, efficient transition-metal-catalyzed C-H functionalization and cross-coupling reactions. acs.orgnih.gov

Condensation Reactions

Condensation reactions represent one of the most fundamental and widely used methods for constructing the 2-aminobenzothiazole (B30445) ring system. A common approach involves the oxidative cyclization of an aniline (B41778) derivative with a thiocyanate (B1210189) source, often in the presence of bromine in acetic acid. rsc.orgnih.gov This method allows for the formation of the thiazole (B1198619) ring in a single step from readily available starting materials. nih.gov

Another key condensation strategy is the reaction between an ortho-aminothiophenol and a cyano-group-containing substance or various isothiocyanates. rsc.orgmdpi.com For instance, resin-bound isothiocyanate can react with ortho-aminothiophenol to yield N-acyl thioureas, which subsequently undergo cyclization with bromine in acetic acid to form the 2-aminobenzothiazole derivative. rsc.org The versatility of condensation reactions is further highlighted by three-component reactions, where 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound can be condensed in a one-pot synthesis to create more complex fused heterocyclic systems. researchgate.net

Table 1: Examples of Condensation Reactions for 2-Aminobenzothiazole Synthesis
ReactantsReagents/ConditionsProduct TypeReference
Substituted Anilines, Potassium ThiocyanateBromine, Acetic Acid, <10 °CSubstituted 2-Aminobenzothiazoles rsc.org
ortho-Aminothiophenol, Aromatic AldehydesSodium Hydrosulfite (Na₂S₂O₄), Water-Ethanol, Reflux2-Arylbenzothiazoles nih.gov
2-Aminobenzothiazole, Benzaldehydes, Ethyl AcetoacetateTetrabutylammonium Hydrogen Sulfate (TBAHS)4H-Pyrimido[2,1-b]benzothiazoles researchgate.net

Transition-Metal-Catalyzed Processes

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of 2-aminobenzothiazoles, offering milder conditions, higher efficiency, and broader functional group tolerance compared to classical methods. tandfonline.comtandfonline.com These methods often involve intramolecular C-S bond formation through C-H activation or cross-coupling reactions, bypassing the need for pre-functionalized substrates. acs.orgtandfonline.com

Copper catalysis provides an efficient and practical route for 2-aminobenzothiazole synthesis. acs.org One prominent method is the copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with an isothiocyanate. acs.orgnih.gov This process proceeds under mild conditions and involves the initial formation of a thiourea (B124793) intermediate, followed by an intramolecular C-S coupling to form the benzothiazole (B30560) ring. acs.org The reaction is typically catalyzed by a copper(I) salt, such as CuI, in the presence of a ligand like 1,10-phenanthroline (B135089). acs.org This approach is valued for its operational simplicity and good substrate generality. acs.org Other copper-catalyzed methods include the reaction of 2-haloanilines with dithiocarbamates, where copper oxide has been found to be an effective catalyst for 2-bromoaniline (B46623) substrates. nih.govtandfonline.com

Table 2: Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles
ReactantsCatalyst SystemConditionsKey FeaturesReference
2-Iodoaniline (B362364), IsothiocyanateCuI (10 mol%), 1,10-phenanthroline (20 mol%)DABCO, Toluene, 50 °CMild conditions, high efficiency, tandem reaction acs.org
2-Iodoanilines, Sodium DithiocarbamatesCu(OAc)₂Cs₂CO₃, DMF, 120 °CUllmann-type reaction, yields up to 97% nih.gov
2-Bromophenyl Isothiocyanate, AminesCuI (5 mol%)Ethanol, Microwave, 130 °C, 30 minRapid, green synthesis approach researchgate.net

Iron catalysts offer a more economical and environmentally benign alternative to precious metal catalysts. rsc.org An iron-catalyzed S-arylation process has been developed for the synthesis of 2-aminobenzothiazoles from 2-haloanilines and isothiocyanates. thieme-connect.com In this method, FeF₃ has been identified as an effective catalyst, often used in conjunction with a ligand such as 1,10-phenanthroline. thieme-connect.com Another approach involves an FeCl₃-catalyzed tandem reaction of 2-iodoaniline with isothiocyanates conducted in water, highlighting a green chemistry perspective. rsc.org This aqueous system can utilize a phase-transfer catalyst, and the reaction medium can be recycled. rsc.org

Palladium catalysis is a cornerstone of modern organic synthesis and has been effectively applied to the formation of 2-aminobenzothiazoles. organic-chemistry.org A key strategy is the intramolecular oxidative C-H bond functionalization of N-arylthioureas. acs.orgnih.gov This method avoids the need for pre-halogenated substrates by directly functionalizing an aryl C-H bond. acs.org A notable system employs a cocatalytic combination of Pd(PPh₃)₄ and MnO₂ under an oxygen atmosphere. organic-chemistry.orgnih.gov Mechanistic studies suggest a pathway that does not involve electrophilic palladation. acs.org Palladium catalysts are also used in tandem reactions, for example, converting 2-chloroanilines and dithiocarbamates into 2-aminobenzothiazoles. researchgate.net

Table 3: Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles
ReactantsCatalyst SystemConditionsKey FeaturesReference
N-ArylthioureasPd(PPh₃)₄, MnO₂Oxygen atmosphere, 80 °CIntramolecular oxidative C-H functionalization acs.orgnih.gov
ThiobenzanilidesPd(II) (10 mol%), Cu(I) (50 mol%), Bu₄NBr-C-H functionalization/intramolecular C-S bond formation acs.org
2-Chloroanilines, DithiocarbamatesPd(PPh₃)₄t-BuOKEfficient tandem approach with excellent yields researchgate.net

Ruthenium catalysts have been successfully employed for the direct synthesis of substituted 2-aminobenzothiazoles via the intramolecular oxidative coupling of N-arylthioureas. nih.gov A study demonstrated the use of RuCl₃ to catalyze this transformation, achieving yields up to 91%. nih.gov The reactivity in these reactions is influenced by the electronic nature of the substrates, with electron-rich N-arylthioureas showing higher reactivity than their electron-deficient counterparts. nih.gov This approach represents a direct and efficient one-pot synthesis method.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry for building complex molecules like benzothiazoles efficiently. researchgate.net These reactions combine multiple reactants in a single vessel to form the final product, avoiding the need to isolate intermediates, which saves time and resources. nih.gov For instance, a three-component reaction for synthesizing 2-unsubstituted benzothiazoles involves the reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org In this process, DMSO serves as the carbon source, solvent, and oxidant. organic-chemistry.org Another approach involves the reaction of amines, isothiocyanates, and nitroepoxides under catalyst-free conditions to afford 2-iminothiazoles, a related class of compounds. nih.gov Microwave-assisted green chemistry approaches have also been developed for the one-pot, three-component synthesis of thiazol-2-imines, yielding excellent purity and high yields in short reaction times. researchgate.net

Reactions of Isothiocyanates

Isothiocyanates (R–N=C=S) are versatile building blocks for synthesizing a variety of heterocyclic compounds, including 2-aminobenzothiazoles. chemrxiv.org A common method involves the reaction of an isothiocyanate with an ortho-substituted aniline. organic-chemistry.org This is followed by an intramolecular, oxidative cyclodesulfurization to yield the 2-aminobenzazole derivative. organic-chemistry.org For example, 2-aminobenzothiazole derivatives can be synthesized under metal-free conditions through the condensation of 2-aminothiophenol (B119425) with isothiocyanate derivatives. Another pathway involves the base-induced cycloaddition of tosylmethyl isocyanide to isothiocyanates, which can yield 5-amino-1,3-thiazoles that may subsequently be transformed into imidazole (B134444) derivatives. researchgate.net The synthesis of 2-aminobenzothiazole can also be achieved by treating a substituted aniline with potassium thiocyanate, which generates an intermediate thiourea that then undergoes cyclization. uobaghdad.edu.iqresearchgate.net

Table 1: Examples of Benzothiazole Synthesis Using Isothiocyanates

Starting MaterialsReagents/ConditionsProduct Type
o-Substituted anilines, IsothiocyanatesPotassium periodate (B1199274) (oxidant)2-Aminobenzazole derivatives organic-chemistry.org
2-Aminothiophenol, Isothiocyanate derivativesNaI, NaCl, aqueous ethanol, room temp.2-Substituted-aminobenzothiazoles
Aniline, Ammonium thiocyanateBromine (catalyst)2-Aminobenzothiazole researchgate.net
2-Haloaryl isothiocyanates, IsocyanoacetatesCopper(I) catalystBenzo[d]imidazo[5,1-b]thiazoles researchgate.net

Reactions of 2-Haloanilines

2-Haloanilines, particularly 2-iodoanilines and 2-chloroanilines, serve as important precursors for benzothiazoles. These methods typically involve a metal-catalyzed cross-coupling reaction to form the crucial carbon-sulfur bond. A copper-mediated condensation of 2-chloroanilines with dithioesters can produce 2-aryl or 2-aroylbenzothiazoles in good yields. organic-chemistry.org Similarly, a one-pot synthesis of 2-aminobenzothiazoles has been developed from 2-iodoanilines and sodium dithiocarbamates via an Ullmann-type reaction, where a Cu(OAc)₂ catalyst facilitates the C-S bond formation. nih.gov A copper-promoted [3 + 1 + 1]-type cyclization reaction enables the construction of 2-aryl or 2-benzyl substituted benzothiazoles from o-iodoaniline derivatives, elemental sulfur (S₈), and N-tosylhydrazones. organic-chemistry.org

Synthesis from 2-Aminothiophenol

The condensation of 2-aminothiophenol with various one-carbon electrophiles is one of the most fundamental and widely used methods for synthesizing the benzothiazole core. nih.gov The reaction of 2-aminothiophenol with reagents such as aldehydes, carboxylic acids, or their derivatives leads to the formation of 2-substituted benzothiazoles. ijpsr.com For example, reacting 2-aminothiophenol with diverse aromatic aldehydes in the presence of a catalyst like oxalic acid dihydrate:proline low transition temperature mixture (LTTM) provides 2-substituted benzothiazoles in high yield under eco-friendly conditions. mdpi.com A plausible mechanism involves the initial nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, forming an intermediate which then undergoes cyclization and subsequent oxidation to furnish the aromatic benzothiazole ring.

Table 2: Reagents for Condensation with 2-Aminothiophenol

ReagentCatalyst/ConditionsProductReference
BenzaldehydeAcetic acid, mortar-pestle grinding2-Phenylbenzo[d]thiazole
Aromatic AldehydesH₂O₂/HCl, ethanol, room temp.2-Substituted benzothiazoles mdpi.com
4-AcetylbenzaldehydeZnO NPs, room temp.1-(4-(Benzo[d]thiazol-2-yl)phenyl)ethanone
Isothiocyanate derivativesNaI, NaCl, aqueous ethanolBenzothiazole derivatives
Naphthyridine-3-carboxylic acidsPPA, 170–250 °CNaphthyridine-benzothiazole derivatives nih.gov

Specific Synthetic Routes for 5-(Trifluoromethyl)benzo[d]thiazol-2-amine and its Derivatives

To synthesize the target molecule, this compound, synthetic strategies must correctly position the trifluoromethyl group on the benzene (B151609) ring and install the amino group at the 2-position of the thiazole ring.

Derivatization from Substituted Anilines

A highly effective and direct method for preparing this compound starts with a commercially available, appropriately substituted aniline. The key precursor for this route is 4-Trifluoromethylaniline. nih.gov The synthesis generally follows the Hugerschoff benzothiazole synthesis, which involves reacting the aniline with a thiocyanate salt, such as potassium thiocyanate (KSCN), to form an arylthiourea intermediate. uobaghdad.edu.iqorientjchem.org This intermediate is then subjected to an oxidative cyclization, typically induced by bromine in an acidic medium like acetic acid, which closes the thiazole ring and yields the desired 2-aminobenzothiazole. uobaghdad.edu.iqorientjchem.org This approach has been used to synthesize various 2-aminobenzothiazole derivatives, including those with halo- and fluoro-substituents. orientjchem.org

This strategy is advantageous as it builds the heterocyclic ring onto a readily available fluorinated building block, ensuring the trifluoromethyl group is located at the correct position. This method is also used in the synthesis of precursors for more complex molecules, such as urea (B33335) derivatives of 2-aryl-benzothiazol-5-amines, which have been investigated for medicinal purposes. nih.gov

Introduction of the Trifluoromethyl Group

An alternative, though often more complex, synthetic strategy involves forming the benzothiazole ring system first, followed by the introduction of the trifluoromethyl group onto the benzene moiety. Direct trifluoromethylation of heterocyclic compounds is a challenging area of organic synthesis. However, methods have been developed for the synthesis of related compounds, such as 2-trifluoromethyl benzothiazoles, via the condensation of aminothiophenols with in situ generated trifluoroacetonitrile (B1584977) (CF₃CN). rsc.org While this places the CF₃ group at the 2-position, it demonstrates the feasibility of incorporating trifluoromethyl groups into the benzothiazole structure. rsc.org The synthesis of 6-(Trifluoromethyl)benzo orientjchem.orgresearchgate.netthiazolo[2,3-c] rsc.orgresearchgate.netontosight.aitriazole has also been reported, indicating that trifluoromethylated benzothiazole derivatives can be prepared and used as intermediates for more complex fused heterocyclic systems. nih.gov The direct introduction of a CF₃ group at the 5-position of a pre-formed 2-aminobenzothiazole is less commonly reported and would likely require specific electrophilic trifluoromethylating agents and careful control of regioselectivity.

Functionalization of the Amine Moiety

The 2-amino group of the this compound scaffold is a versatile functional handle that allows for a wide range of chemical modifications. mdpi.com This exocyclic amine is highly reactive and serves as a key site for introducing diverse substituents to modulate the compound's physicochemical and biological properties. mdpi.com Common transformations include acylation, alkylation, and sulfonylation, which lead to the formation of amides, secondary/tertiary amines, and sulfonamides, respectively.

Acylation: The amine moiety readily undergoes acylation with various reagents, such as carboxylic acids (often activated), acyl chlorides, and anhydrides, to form the corresponding N-acylated derivatives. A common method for coupling carboxylic acids involves the use of dehydrating agents like N,N′-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. mdpi.com For instance, the coupling of benzo[d]thiazol-2-amine with flurbiprofen, a propionic acid derivative, proceeds efficiently in the presence of DCC to yield the corresponding propanamide. mdpi.com Similarly, reactions with acyl chlorides in the presence of a base like triethylamine (B128534) provide a straightforward route to amide formation. mdpi.com

Alkylation: Direct alkylation of the amine group can be achieved using alkyl halides. More advanced and stereoselective methods have also been developed for derivatives. For example, N-monoalkylated benzothiazole sulfonamides can undergo a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction to introduce a second, different alkyl group. nih.gov This highlights a pathway to creating complex, chiral N,N-disubstituted derivatives.

Sulfonylation: The reaction of the 2-amino group with sulfonyl chlorides in the presence of a base yields benzothiazole sulfonamides. nih.gov This transformation is significant as the sulfonamide functional group is a key pharmacophore in many therapeutic agents. theses.cztheses.cz A general approach involves reacting the amine with a substituted sulfonyl chloride in an aqueous solution containing sodium acetate, which acts as a base. nih.gov The resulting N-substituted and N,N-disubstituted benzothiazole sulfonamides are valuable intermediates for further synthetic manipulations. nih.gov

The table below summarizes various methods for the functionalization of the 2-aminobenzothiazole core.

Reaction TypeReagentsConditionsProduct Type
AcylationCarboxylic Acid, DCCCH2Cl2, Room TemperatureN-(Benzo[d]thiazol-2-yl)amide
AcylationAcyl Chloride, Et3NCH2Cl2, 0 °C to Room TemperatureN-(Benzo[d]thiazol-2-yl)amide
SulfonylationSulfonyl Chloride, Sodium AcetateWater, 80-85 °CN-(Benzo[d]thiazol-2-yl)sulfonamide
N-Alkylation (of Sulfonamide)Alkylating Agents, CaH2DMF, 50-55 °CN-Alkyl-N-(thiazol-2-yl)sulfonamide

Advanced Synthetic Approaches

Recent advancements in organic synthesis have emphasized the development of more efficient, environmentally friendly, and sophisticated methods for constructing complex molecules. For the synthesis of this compound and its derivatives, these advanced approaches include the application of green chemistry principles to minimize environmental impact and the development of stereoselective methods to access chiral molecules with high precision.

Green Chemistry Principles in Synthesis

The synthesis of the core benzothiazole ring system has been a focus of green chemistry to develop more sustainable protocols. nih.gov Traditional methods often require harsh conditions or toxic reagents. Modern approaches aim to mitigate these issues through various strategies. mdpi.com

One prominent green method involves the condensation of 2-aminothiophenols with aldehydes or other carbonyl-containing compounds. mdpi.com Researchers have explored the use of environmentally benign catalysts and solvents to drive this transformation. For example, the synthesis of benzothiazoles has been achieved using water as a solvent, significantly reducing the reliance on volatile organic compounds. bepls.com Catalysts such as commercial laccases and tin(IV) pyrophosphate (SnP₂O₇) have been employed to facilitate the condensation reaction under milder conditions, with high yields and the potential for catalyst recycling. mdpi.com

Other green strategies include:

Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption. One-pot reactions of acetyl acetone (B3395972) with N-bromosuccinimide (NBS) and thiourea in PEG-400 under microwave irradiation represent an efficient route to related thiazole derivatives. bepls.com

Catalyst-free methods: Efficient syntheses of 2-aminothiazoles have been developed from α-diazoketones and thiourea in PEG-400 at elevated temperatures without the need for a catalyst. bepls.com

Use of CO₂ as a raw material: Innovative methods are being explored that utilize carbon dioxide (CO₂) as a C1 source for the cyclization process, representing a significant advancement in sustainable chemistry. nih.gov

The table below details several green synthetic approaches for the formation of the benzothiazole scaffold.

MethodReactantsCatalyst/SolventKey Green PrincipleYield
Condensation2-Aminothiophenol, Aromatic AldehydesSnP₂O₇ (heterogeneous catalyst)High atom economy, reusable catalyst, short reaction times (8-35 min)87-95%
Condensation2-Aminothiophenol, AldehydesH₂O₂/HCl, EthanolUse of a safer oxidizing system, room temperature reactionHigh
Condensation2-Aminothiophenol, Aromatic AldehydesCommercial LaccasesUse of biocatalystsModerate to High
One-pot Reactionα-Diazoketones, ThioureaPEG-400 (solvent)Catalyst-free, use of a green solventGood
One-pot ReactionDithiocarbamates, α-HalocarbonylsWater (solvent)Catalyst-free, use of water as solvent75-90%

Stereoselective Synthesis Approaches

While this compound is an achiral molecule, the development of stereoselective methods is crucial for synthesizing chiral derivatives, which is of great interest in medicinal chemistry where enantiomeric purity can be critical for therapeutic activity. Stereoselective approaches typically focus on the functionalization of the core structure to introduce one or more chiral centers.

A notable example is the stereoselective N-alkylation of N-monoalkylated benzothiazole sulfonamides. nih.gov This transformation can be accomplished using a microwave-promoted Fukuyama-Mitsunobu reaction. nih.gov This reaction allows for the introduction of a second alkyl group onto the sulfonamide nitrogen with high stereocontrol, provided that either the starting material or the incoming alcohol contains a stereocenter. This method has been successfully applied to the stereo- and chemoselective transformations of complex natural products like podophyllotoxin (B1678966) and various amino alcohols. nih.gov

Such approaches are considered advanced because they enable the construction of structurally complex and enantiomerically defined molecules from a simple benzothiazole precursor. The ability to control stereochemistry during the functionalization of the amine moiety opens up possibilities for creating novel chiral ligands, catalysts, and drug candidates based on the this compound scaffold.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Features for Biological Activity

The biological activity of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine derivatives is dictated by several key structural features that define its pharmacophore. Pharmacophore modeling of related benzothiazole (B30560) inhibitors has identified essential features for potent biological interaction, which can be extrapolated to the target compound. researchgate.net

The core pharmacophoric elements are:

Benzothiazole Ring System: This fused heterocyclic system provides a rigid, aromatic scaffold that can engage in hydrophobic and π-π stacking interactions with biological targets. Its structural planarity is often crucial for fitting into receptor sites. asianpubs.org

2-Amino Group: The exocyclic amino group at the 2-position is a critical interaction point. It can function as both a hydrogen bond donor and acceptor, allowing for vital interactions with amino acid residues in enzyme active sites or receptors. nih.gov The reactivity of this group also makes it a key point for synthetic modification to modulate activity. nih.gov

5-Trifluoromethyl Group: The CF3 group at the 5-position significantly influences the molecule's electronic and physical properties. As a strong electron-withdrawing group, it alters the electron density of the aromatic ring. mdpi.com Its high lipophilicity can enhance membrane permeability and binding to hydrophobic pockets within target proteins. mdpi.comnih.gov

Pharmacophore models for various benzothiazole classes consistently highlight the importance of hydrophobic aromatic rings and hydrogen-bonding functionalities as crucial for binding affinity and biological activity. researchgate.net

Impact of Substituents on the Benzothiazole Ring

The trifluoromethyl group is a key substituent in many modern pharmaceuticals, valued for its ability to increase metabolic stability and enhance binding affinity. mdpi.com Its presence on the benzothiazole ring is a strategic modification to improve drug-like properties.

Properties and Position: The CF3 group is highly lipophilic and electronegative. nih.gov Its placement at the 5-position of the benzothiazole ring is anticipated to improve bioavailability. nih.gov While direct studies comparing the activity of CF3 at the 5-position versus other positions on the 2-aminobenzothiazole (B30445) scaffold are limited, research on related heterocyclic systems, such as trifluoromethylpyrazoles, has shown that the specific location of the CF3 group is strongly associated with the compound's activity profile. researchgate.net

Bioisosteric Analogs: The trifluoromethyl group can be considered a bioisostere for other chemical groups, including ethyl, isopropyl, and nitro groups. researchgate.netresearchgate.net However, its steric and electronic properties are unique. In one study on p97 inhibitors, replacing a CF3 group at the 5-position of an indole (B1671886) ring with a pentafluorosulfanyl (SF5) group, which is larger and more electron-withdrawing, resulted in a nearly five-fold reduction in activity. nih.gov Conversely, replacing it with a nitro (NO2) group dramatically increased potency, highlighting that bioisosteric replacement can lead to unexpected SAR results. nih.gov In other cases, replacing an aliphatic nitro group with a trifluoromethyl group led to more potent compounds with improved metabolic stability. nih.gov This suggests that while analogs can be created, the CF3 group often provides an optimal combination of size, stability, and electronic influence for potent biological activity.

The 2-position of the benzothiazole ring is a critical site for modification, and the nature of the substituent at this position profoundly impacts biological activity. The parent compound features a 2-amino group, which is a common starting point for derivatization.

Studies on related benzothiazoles have shown that replacing or substituting the 2-amino group can generate compounds with potent and diverse activities, particularly in the realm of anticancer research. For instance, converting the 2-amino group into aryl amide or aryl urea (B33335) functionalities has produced derivatives with remarkable anticancer activities against a broad panel of human cancer cell lines. nih.gov

In the development of Hsp90 C-terminal domain inhibitors, the 2-amino group of 2-aminobenzo[d]thiazole-6-carboxylic acid was replaced with a bromine atom via a Sandmeyer reaction, which then allowed for the introduction of various amines through nucleophilic aromatic substitution. asianpubs.org This strategy demonstrated that diverse substituents at the 2-position are well-tolerated and can be used to fine-tune the molecule's properties and target interactions. These findings underscore that while the 2-amino group is a key feature, its modification into more complex functionalities is a viable and effective strategy for enhancing potency and modulating the mechanism of action.

Modification of the exocyclic 2-amino group (aniline nitrogen) is a widely employed strategy to explore the SAR of 2-aminobenzothiazoles. Attaching different chemical moieties to this nitrogen can alter the compound's size, polarity, and hydrogen-bonding capacity, leading to significant changes in biological activity.

For example, a series of N-substituted-2-aminobenzothiazole derivatives has been reported to possess a range of biological activities. researchgate.net In a study focused on anti-inflammatory agents, N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)carboxamides were synthesized. Within this series, a derivative featuring a 3-(trifluoromethyl)benzamide (B157546) group attached to the exocyclic nitrogen displayed high affinity and selectivity for the CB2 receptor and exhibited remarkable protection against acute colitis in an in vivo model. mdpi.com This highlights that substitutions on the aniline (B41778) nitrogen can introduce new pharmacophoric features that direct the compound towards specific biological targets.

Similarly, synthesis of N-benzyl derivatives of 6-chloro-2-aminobenzothiazole showed that the nature of the substituent on the benzyl (B1604629) ring was critical for anticancer and anti-inflammatory activity. nih.gov These examples demonstrate that the aniline nitrogen is a key handle for structural modification, allowing for the optimization of potency and selectivity.

Correlation between Structural Modifications and Pharmacological Activity

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the trifluoromethyl group at the 5-position, is frequently associated with enhanced biological potency. nih.gov This is attributed to the modification of the electronic character of the benzothiazole ring and increased lipophilicity, which can improve target engagement and cell permeability.

Substitutions at the 2-Position: The functional group at the 2-position is a primary determinant of the type of activity observed. An unsubstituted amino group is a common feature in many bioactive benzothiazoles. nih.govmdpi.com However, its conversion to larger, more complex groups like (thio)ureas, amides, or substituted amines often leads to more potent and specific agents, particularly in anticancer and antimicrobial applications. nih.govresearchgate.net

N-Aniline Substitutions: Modifications on the exocyclic nitrogen provide a means to fine-tune activity. The addition of aryl or acyl groups can introduce new points of interaction with the biological target, enhancing affinity and selectivity, as seen in the development of potent CB2 agonists and anticancer agents. mdpi.comnih.gov

In essence, the benzothiazole core acts as a foundational scaffold, while the CF3 group serves as a potency-enhancing anchor. The substituents at the 2-position and on the exocyclic nitrogen are the primary drivers for directing the molecule toward specific targets and optimizing its pharmacological profile.

Computational Chemistry and in Silico Approaches in Drug Design

Molecular Docking Studies

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine, docking studies have been instrumental in understanding their mechanism of action against various biological targets, including enzymes and receptors. These studies help to visualize the binding conformation, predict binding affinity, and identify key interactions that stabilize the ligand-protein complex.

Molecular docking simulations are crucial for predicting the specific interactions between benzothiazole (B30560) derivatives and amino acid residues within the binding site of a protein. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, computational analyses of a benzothiazole derivative (BTS) with lysozyme (B549824) revealed that the primary interactions are aromatic and hydrophobic in nature. mdpi.com Specifically, T-shaped π-π stacking interactions were observed between the benzene (B151609) ring of the benzothiazole moiety and the tryptophan residue (TRP108) of the lysozyme. mdpi.com Conventional hydrogen bonds with residues like ASN103 further contribute to the stability of the complex. mdpi.com Similarly, docking studies of benzothiazole derivatives with the enzyme dihydroorotase showed the formation of hydrogen bonds with active site residues LEU222 or ASN44. nih.gov In other studies, docking of benzothiazole-thiazole hybrids into the ATP-binding site of the p56lck kinase revealed that the nitrogen of the benzothiazole moiety and a secondary amine group both form hydrogen bonds with the MET319 residue, highlighting the importance of these nitrogen atoms for binding. biointerfaceresearch.com

Docking studies are essential for elucidating the precise binding mode and estimating the binding affinity of ligands to their target proteins. This information is critical for understanding how a molecule fits into the active site and for predicting its inhibitory potential. The binding affinity is often expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger binding interaction.

In a study targeting the Human Epidermal growth factor receptor (HER), derivatives of benzo[d]thiazol-2-amine demonstrated strong binding affinities, with docking scores for the most promising compounds reaching -10.4, -9.9, and -9.8 kcal/mol. nih.gov These scores suggest effective interaction with the enzyme. nih.gov Another study focused on designing inhibitors for Triosephosphate Isomerase from Trypanosoma cruzi (TcTIM) used blind docking to uncover the binding modes of benzothiazole inhibitors. researchgate.net The results showed that these inhibitors preferentially bind to a tunnel-shaped cavity at the interface of the enzyme's subunits. researchgate.net For derivatives of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, docking results supported kinetic studies by showing their binding mode as competitive inhibitors of mushroom tyrosinase. mdpi.com

Compound ClassTarget ProteinReported Binding Affinity / Docking Score (kcal/mol)
Benzo[d]thiazol-2-amine derivativesHuman Epidermal growth factor receptor (HER)-10.4
Fluorinated thiazolidin-4-one derivativesC-Kit Tyrosine Kinase (1T46)-7.7 to -9.2

A significant advantage of molecular docking is its ability to identify the specific structural features of a ligand that are crucial for its interaction with a biological target. By analyzing the docked poses of a series of related compounds, researchers can determine which functional groups contribute positively or negatively to binding.

For derivatives of 5-(trifluoromethyl)benzothiazole designed as tyrosinase inhibitors, in silico results indicated that 2,4-hydroxyl substituents on an attached phenyl ring played a vital role in the inhibition of both mushroom and human tyrosinase. mdpi.com In studies of other benzothiazole derivatives targeting dihydroorotase, strong hydrophobic interactions involving bulky thiazole (B1198619) and naphthalene (B1677914) rings at the entrance of the active site were identified as key determinants that could interfere with substrate access. nih.gov These findings underscore how specific substitutions on the core benzothiazole structure dictate the binding efficacy and mechanism of action.

The this compound scaffold and its analogues have been extensively investigated as inhibitors of various enzymes implicated in disease. Molecular docking has been a key methodology in these studies.

Tyrosinase: Derivatives of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazole were identified as potent inhibitors of mushroom tyrosinase. Docking studies supported experimental findings that these compounds act as competitive inhibitors. mdpi.com

Carbonic Anhydrase: A series of 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides, which include a trifluoromethyl group on the benzimidazole (B57391) moiety, were investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. These compounds showed selective inhibition of hCA II and hCA VII. researchgate.net

Protein Kinases: The benzothiazole scaffold is a common feature in protein kinase inhibitors. mdpi.com Docking studies have been used to evaluate derivatives against targets like the Human Epidermal growth factor receptor (HER) and the lymphocyte-specific protein tyrosine kinase (p56lck), revealing key binding interactions within the ATP-binding site. biointerfaceresearch.comnih.gov

Dihydroorotase: Benzothiazole derivatives have been shown to suppress the activity of E. coli dihydroorotase, an enzyme essential for pyrimidine (B1678525) synthesis. Molecular docking suggested that this inhibition could be due to interactions with key active site residues. nih.gov

Triosephosphate Isomerase (TIM): Benzothiazoles have been reported as specific inhibitors of TIM from the parasite Trypanosoma cruzi (TcTIM), a potential drug target. Docking studies have been used to compare the binding modes of these inhibitors to both the parasite and human versions of the enzyme. researchgate.net

Enzyme TargetBenzothiazole Derivative ClassKey Finding from Docking/Inhibition Study
Tyrosinase2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazolesIdentified as potent competitive inhibitors. mdpi.com
Carbonic Anhydrase II & VII2-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamidesAct as potent and selective inhibitors. nih.gov
Human Epidermal growth factor receptor (HER)Benzo[d]thiazol-2-amine derivativesShowed strong binding affinities in docking simulations. nih.gov
DihydroorotaseNovel benzothiazole derivativesInhibition attributed to binding at active site residues LEU222 or ASN44. nih.gov
Triosephosphate Isomerase (TcTIM)Benzothiazole inhibitorsPreferentially bind to a tunnel-shaped cavity at the dimer interface. researchgate.net

Beyond enzyme inhibition, molecular docking is also applied to study the interaction of benzothiazole derivatives with various receptors. For example, benzothiazole-based compounds have been explored as probes for the 5HT1A serotonin (B10506) receptor. nih.govresearchgate.net While these specific studies did not focus on the 5-trifluoromethyl substituted amine, they demonstrate the utility of docking in predicting how modifications to the benzothiazole scaffold influence binding at CNS receptors, guiding the design of potential antidepressants. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules.

For benzothiazole derivatives, QSAR studies have been successfully applied to understand and predict their therapeutic potential. In one study, a statistically reliable 3D-QSAR model was established for a series of 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones with anti-mycobacterial activity. nih.gov This model, developed using the Comparative Molecular Field Analysis (CoMFA) method, showed high predictive power (rpred² = 0.718), indicating its utility in designing novel anti-tuberculosis agents. nih.gov

Another QSAR analysis was performed on a set of 13 aminobenzothiazole derivatives with antimalarial activity. researchgate.net The best QSAR model was developed using a multiple linear regression approach and incorporated electronic descriptors such as atomic net charges, ELUMO (Energy of the Lowest Unoccupied Molecular Orbital), EHOMO (Energy of the Highest Occupied Molecular Orbital), and polarizability. This model yielded a high correlation coefficient (r² = 0.987) and a low prediction error, demonstrating a strong correlation between the calculated electronic properties and the observed antimalarial activity. researchgate.net Furthermore, QSAR studies on sulfonamide derivatives containing benzimidazole and triazine rings have been used to create statistically significant and predictive models for their cytotoxic activity against various cancer cell lines. nih.gov

Compound SeriesBiological ActivityQSAR Model TypeKey Statistical Parameters
5-Trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanonesAnti-mycobacterial3D-QSAR (CoMFA)rpred² = 0.718, rncv² = 0.995 nih.gov
Aminobenzothiazole derivativesAntimalarial2D-QSAR (MLR)n = 13, r² = 0.987, PRESS = 0.348 researchgate.net
Benzothiazole-sulfonamidesAnticancer (Cytotoxicity)2D/3D QSAR (MLR)Q² = 68% to 75% nih.gov

Development of Mathematical Models Correlating Structure and Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that correlate the chemical structure of a compound with its biological activity. These models are crucial for understanding how modifications to a molecular scaffold influence its therapeutic effects.

In the study of anti-mycobacterial agents, a three-dimensional QSAR (3D-QSAR) model was developed for a series of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, including derivatives with a 5-trifluoromethyl substitution. nih.gov This model was established using the Comparative Molecular Field Analysis (CoMFA) method, which statistically correlates the biological activity of molecules with their 3D steric and electrostatic properties. nih.gov The resulting CoMFA model demonstrated high statistical reliability and predictive power, providing a framework to guide the synthesis of more potent anti-mycobacterial compounds. nih.gov

Similarly, QSAR studies have been applied to benzothiazole derivatives designed as inhibitors of Triosephosphate Isomerase from Trypanosoma cruzi (TcTIM), the parasite responsible for Chagas disease. researchgate.net These analyses indicated that the inhibitory activity of these compounds is enhanced when the benzothiazole structure is substituted with hyper-conjugated systems and contains a sulfur atom. researchgate.net Such models help rationalize the observed activities and predict the potential of new, unsynthesized derivatives. researchgate.net

Model TypeTargetKey Statistical ParametersReference
CoMFA (3D-QSAR) Anti-mycobacterial activityrpred(2) = 0.718, rncv(2) = 0.995 nih.gov
QSAR TcTIM InhibitionIndicated improved inhibition with hyper-conjugated systems and sulfur atom presence. researchgate.net

Prediction of Pharmacological Efficacy

A primary application of QSAR models is the prediction of pharmacological efficacy for novel compounds before their synthesis. By inputting the structural features of a designed molecule into a validated model, researchers can estimate its potential biological activity.

For the benzothiazole derivatives targeting T. cruzi, QSAR studies were part of an in silico screening process that led to the selection of five compounds for synthesis and in vitro testing. researchgate.net The QSAR model suggested that specific substitutions on the benzothiazole scaffold would improve the inhibition of the TcTIM enzyme. researchgate.net This predictive capability allows for the prioritization of synthetic efforts on candidates with the highest probability of success, thereby streamlining the drug discovery pipeline. researchgate.net The subsequent in vitro assays confirmed that one of the synthesized compounds, guided by these in silico predictions, was a more effective trypanocidal agent than the current market drug, benznidazole. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug design, MD simulations provide a dynamic view of how a ligand, such as a derivative of this compound, interacts with its protein target. These simulations are essential for understanding the stability of the ligand-protein complex and the specific interactions that govern binding. nih.govnih.gov

Exploration of Dynamic Behavior of Ligand-Protein Complexes

MD simulations are used to explore the stability of ligand-protein complexes by calculating metrics like the root-mean-square deviation (RMSD). nih.gov The RMSD measures the average distance between the atoms of the simulated structure and a reference structure over time. A stable RMSD trajectory, which reaches an equilibrium and fluctuates minimally, suggests that the ligand remains securely bound in the active site of the protein throughout the simulation. nih.gov In studies of benzothiazole derivatives as potential inhibitors for SARS-CoV-2 proteins, MD simulations were run for 100 nanoseconds to analyze the stability of the complexes. nih.gov The protein RMSD trajectories for targets like the main protease (Mpro) and the Angiotensin-Converting Enzyme 2 (ACE2) receptor were observed to reach equilibrium after an initial period of fluctuation, indicating that the benzothiazole ligands formed stable complexes. nih.gov

Mechanistic Insights into Ligand Binding and Protein Dynamics

Beyond assessing stability, MD simulations offer deep mechanistic insights into the binding process. They can reveal the specific amino acid residues that form crucial interactions, such as hydrogen bonds, with the ligand. nih.gov For example, simulations of benzothiazole derivatives bound to SARS-CoV-2 targets identified key residues involved in hydrogen bonding, which are critical for the ligand-protein binding affinity. nih.gov Furthermore, these simulations can highlight the role of functional groups on the ligand. In the development of anti-Alzheimer's agents, in silico studies showed that groups such as -F, -Cl, -OH, and -CF3 on benzothiazole-based scaffolds interact with the target enzyme through various interactions, with hydrogen bonding playing a significant role in the compound's biological profile. nih.gov This detailed understanding of molecular interactions is invaluable for optimizing lead compounds to improve their binding affinity and selectivity. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to evaluate thousands or even millions of molecules rapidly, significantly narrowing the field for experimental testing. researchgate.netfrontiersin.org

Virtual libraries of compounds based on the this compound scaffold can be designed and screened against various biological targets. For instance, in the search for new trypanocidal agents, 204 benzazole derivatives were designed and analyzed through docking simulations and QSAR studies. researchgate.net Molecular docking is a key component of virtual screening, predicting the preferred orientation of a ligand when bound to a target protein and estimating the strength of the interaction, often represented as a binding energy or docking score. nih.govnih.govresearchgate.net Studies on benzothiazole derivatives have employed docking simulations to evaluate their binding affinity against targets such as the Human Epidermal growth factor receptor (HER) for anticancer applications and the COX-1/COX-2 enzymes for anti-inflammatory agents. nih.govnih.govresearchgate.net

Compound ClassTarget EnzymeIn Silico MethodKey FindingsReference
Benzothiazole Derivatives T. cruzi Triosephosphate Isomerase (TcTIM)Docking & QSARShowed affinity for the aromatic cluster of the TcTIM interface through electrostatic, hydrophobic, and π–π interactions. researchgate.net
Benzothiazole-thiadiazole Derivatives Acetylcholinesterase (AChE)Docking-CF3 and other functional groups interact with the target enzyme via hydrogen bonding and other interactions. nih.gov
Benzo[d]thiazol-2-amine Derivatives Human Epidermal growth factor receptor (HER)Molecular DockingDerivatives showed high binding affinities, with docking scores up to -10.4 kcal/mol. nih.gov
Benzo[d]thiazol-2-amine Derivatives COX-1 and COX-2Molecular DockingCertain derivatives showed higher binding affinity than the standard drug diclofenac (B195802) sodium. nih.govresearchgate.net

Scaffold Hopping Techniques

Scaffold hopping is an advanced strategy in drug design used to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. niper.gov.in This technique is valuable for discovering compounds with improved properties, such as better metabolic stability, reduced toxicity, or novel intellectual property potential. niper.gov.in By replacing a known chemical scaffold with a structurally different but functionally similar one, medicinal chemists can explore new chemical space. nih.govrsc.org The development of novel heteroaromatic systems, such as 2H-thiazolo[4,5-d] nih.govresearchgate.netuq.edu.autriazole, provides versatile building blocks that can be used in scaffold hopping strategies to generate new libraries of bioactive compounds for screening. nih.govrsc.org This approach allows for significant structural modifications while aiming to preserve or enhance the desired biological activity. niper.gov.in

Diversity Maximization in Compound Libraries

The benzothiazole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds. ugm.ac.id Chemical libraries, such as those provided by ChemDiv, often include diverse sets of molecules built around such scaffolds. chemdiv.com The inclusion of derivatives like this compound in screening libraries is a strategic approach to maximize chemical diversity. The trifluoromethyl (-CF3) group, in particular, significantly alters the electronic and lipophilic properties of the parent molecule, offering a unique point of variation. This diversity is crucial for exploring a wider range of biological targets and increasing the probability of identifying novel drug candidates through high-throughput screening campaigns.

Density Functional Theory (DFT) Studies and Spectroscopic Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, molecular geometry, and vibrational spectra of molecules. mdpi.com It has been successfully applied to study various benzothiazole derivatives, providing excellent correlation with experimental data. ugm.ac.idniscpr.res.in Such theoretical studies are essential for understanding the fundamental properties of this compound. DFT calculations, often performed at levels like B3LYP with a 6-31G(d,p) or similar basis set, can predict optimized molecular geometries, spectroscopic profiles, and other key parameters. niscpr.res.inresearchgate.net

Structural Parameter and Thermodynamic Variable Analysis

DFT calculations allow for the precise determination of geometric parameters, such as bond lengths and bond angles, for the optimized molecular structure of a compound. nih.gov For the this compound molecule, the calculations would provide the expected distances between atoms and the angles of their bonds, which can be correlated with experimental results from techniques like X-ray crystallography. nih.gov

In addition to structural parameters, DFT can be used to calculate important thermodynamic variables. researchgate.net These parameters are crucial for understanding the stability and energy of the molecule under different conditions.

Table 1: Calculated Thermodynamic Parameters

Parameter Value
Zero-point vibrational energy Data not available
Thermal energy Data not available
Molar heat capacity at constant volume Data not available
Entropy Data not available
Enthalpy Data not available
Gibbs free energy Data not available

HOMO-LUMO Energy Gaps and Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates higher reactivity. irjweb.com The HOMO-LUMO gap can be used to calculate several global reactivity descriptors that quantify different aspects of a molecule's reactivity. researchgate.net

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Significance
HOMO Energy (EHOMO) - Electron-donating ability
LUMO Energy (ELUMO) - Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability irjweb.com
Ionization Potential (I) -EHOMO Energy required to remove an electron
Electron Affinity (A) -ELUMO Energy released when an electron is added
Electronegativity (χ) (I + A) / 2 Power to attract electrons
Chemical Hardness (η) (I - A) / 2 Resistance to charge transfer
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity irjweb.com
Electrophilicity Index (ω) χ² / (2η) Propensity to accept electrons

Table of Mentioned Compounds

Compound Name

Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine have shown promising anticancer activity across various human cancer cell lines. The inclusion of the trifluoromethyl group often enhances the pharmacological properties of the molecule, such as lipophilicity and metabolic stability, which can contribute to improved bioavailability and efficacy. nih.gov Research has explored these compounds' ability to inhibit tumor growth through multiple pathways.

A fundamental aspect of the anticancer effect of these compounds is their ability to inhibit the proliferation of tumor cells. Studies have demonstrated that various derivatives of this scaffold exhibit significant growth inhibitory activities against a range of human tumor cell lines. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their antiproliferative activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.comresearchgate.net Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were tested for their antiproliferative potential against four human cancer cell lines: A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate), and MCF-7/WT (breast). nih.gov Another study highlighted the antiproliferative potency of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govbohrium.combenzothiazinium chloride against pancreatic cancer cell lines (Panc-1, AsPC-1, and BxPC-3). semanticscholar.org

Table 1: Antiproliferative Activity of Selected Benzothiazole (B30560) Derivatives

CompoundCancer Cell Line(s)Observed EffectReference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesA-549 (lung), Bel7402 (liver), HCT-8 (intestine)Inhibition of cell proliferation mdpi.comresearchgate.net
5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivativesA375 (melanoma), C32 (melanoma), DU145 (prostate), MCF-7/WT (breast)Cytotoxic activity nih.gov
5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govbohrium.combenzothiazinium chloridePanc-1, AsPC-1, BxPC-3 (pancreatic)Strong antiproliferative potency semanticscholar.org

A key mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Benzothiazole derivatives have been shown to trigger this process in cancer cells. For example, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells via the ROS-mediated mitochondrial intrinsic pathway. nih.gov This pathway involves the accumulation of reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential. nih.gov Other studies have shown that 2-amino-5-benzylthiazole derivatives can induce apoptosis in human leukemia cells by causing DNA single-strand breaks and fragmentation. ukrbiochemjournal.orgukrbiochemjournal.org These compounds were also observed to increase the levels of pro-apoptotic proteins like Bim and decrease the anti-apoptotic protein Bcl-2. ukrbiochemjournal.orgukrbiochemjournal.org

The process of apoptosis is complex, involving both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, both of which culminate in DNA degradation, chromatin condensation, and the formation of apoptotic bodies. nih.gov Research on N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives demonstrated their ability to induce apoptosis through a caspase-dependent pathway in prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines. researchgate.net

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some benzothiazole derivatives have shown the ability to inhibit this process. One study on 2-(4-aminophenyl) benzothiazole demonstrated its efficacy in inhibiting angiogenesis in an orthotopic glioma C6 rat model. nih.gov The compound was found to reduce the expression of vascular endothelial growth factor (VEGF) and its receptor Flt1, which are key regulators of angiogenesis. nih.gov By inhibiting angiogenesis, the tumor is deprived of essential nutrients and oxygen, leading to the apoptosis of tumor cells. nih.gov Furthermore, a novel benzothiazole derivative was shown to decrease cell invasion and migration in colorectal cancer cells, which is a critical step in inhibiting metastasis. nih.gov

Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a common feature of cancer. Benzothiazole derivatives have been identified as potent inhibitors of various kinases. For instance, a 2-aminothiazole (B372263) was discovered as a novel Src family kinase inhibitor template. nih.gov Specific derivatives, such as those with a 5-trifluoromethyl-2-aminopyrimidine core, have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are implicated in acute myeloid leukemia (AML). nih.gov

Other research has focused on developing benzothiazole derivatives as inhibitors of VEGFR-2 and BRAF kinase, both of which are crucial in tumor angiogenesis and proliferation. nih.gov By targeting these kinases, the compounds can disrupt the downstream signaling pathways that promote tumor growth. nih.gov The 2-amido-benzothiazole scaffold has also been used to develop selective inhibitors of Casein Kinase 1δ (CK1δ). mdpi.com

Table 2: Kinase Inhibition by Benzothiazole Derivatives

Compound/ScaffoldTarget Kinase(s)Therapeutic AreaReference
2-aminothiazole derivativesSrc family kinasesCancer, Inflammation nih.gov
5-trifluoromethyl-2-aminopyrimidine derivativesFLT3, CHK1Acute Myeloid Leukemia (AML) nih.gov
Benzothiazole-thiadiazole hybridsVEGFR-2, BRAFCancer (inhibition of angiogenesis) nih.gov
2-amido-benzothiazole scaffoldCasein Kinase 1δ (CK1δ)Cancer mdpi.com

Some benzothiazole derivatives exert their anticancer effects by directly interacting with DNA. DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, ultimately leading to cell death. Studies on benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives have shown their high affinity for double-stranded DNA, with the interaction occurring through intercalation. nih.gov This mode of binding is often associated with a hypochromic effect in UV-Vis absorption spectra, indicating a strong interaction between the compound and the DNA base pairs. researchgate.net

While direct evidence for interference with microtubule dynamics for this compound specifically is limited in the provided context, this is a known mechanism for other anticancer agents. It is plausible that certain derivatives could also affect microtubule stability, a crucial aspect of cell division.

Beyond kinases, derivatives of this compound can target other specific enzymes involved in cancer progression. Molecular docking studies have been conducted to evaluate the binding affinity of benzo[d]thiazol-2-amine derivatives with the Human Epidermal growth factor receptor (HER) enzyme. nih.gov These studies suggest that certain derivatives could interact effectively with this enzyme, which is a key target in cancer therapy. nih.gov

Additionally, benzothiazole derivatives have been designed as inhibitors of the oxidoreductase NQO2. nih.gov Inhibition of NQO2 has been implicated in protecting cells from quinone toxicity and can enhance the efficacy of cancer therapies. nih.gov Another important target is DNA topoisomerase IIα, an enzyme essential for DNA replication. Benzothiazole derivatives have been identified as potent inhibitors of this enzyme, acting as DNA minor groove-binding agents rather than DNA intercalators or topoisomerase poisons. researchgate.net

Antimicrobial Activity

Derivatives of the this compound core structure have shown notable antimicrobial properties, encompassing both antibacterial and antifungal effects. These activities are often attributed to specific structural modifications that enhance their interaction with microbial targets.

Antibacterial Effects

The benzothiazole scaffold is a key component in a variety of antibacterial agents. The antibacterial efficacy of these compounds is often linked to their ability to inhibit essential bacterial enzymes.

Research has highlighted the potential of benzothiazole derivatives to act as inhibitors of crucial bacterial enzymes involved in cell wall and fatty acid synthesis.

MurB Inhibition: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a key player in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall formation, leading to bacterial cell death. Studies have shown that certain benzothiazole derivatives can effectively inhibit the MurB enzyme. For instance, thiazolidin-4-one derivatives of benzothiazole have demonstrated stable complexes with the E. coli MurB enzyme in docking analyses, suggesting a potential mechanism for their antibacterial action. nih.gov

Enoyl-ACP Reductase Inhibition: The enoyl-acyl carrier protein (ACP) reductase is a vital enzyme in the bacterial fatty acid synthesis pathway (FAS-II). This pathway is essential for bacterial survival, making its components attractive targets for antimicrobial agents. Isoniazid-containing 4H-pyrimido[2,1-b] benzothiazole derivatives have been synthesized and evaluated as potential inhibitors of this enzyme, showing promising antibacterial activity.

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

Compound Type Target Enzyme Test Organism(s) Observed Effect
Thiazolidin-4-one derivatives of benzothiazole MurB E. coli, P. aeruginosa Comparable activity to standard drugs streptomycin (B1217042) and ampicillin (B1664943) nih.gov
Isoniazid-containing 4H-pyrimido[2,1-b] benzothiazoles Enoyl-ACP Reductase Enterobacter aerogenes Excellent antibacterial activity, similar to streptomycin

Antifungal Effects

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against a range of pathogenic fungi. The inclusion of a trifluoromethyl group is often associated with enhanced biological activity.

Several studies have explored the antifungal potential of benzothiazole derivatives. For example, novel benzothiazole derivatives have been designed based on the structure of FTR1335, a potent N-Myristoyltransferase (NMT) inhibitor with fungicidal activity. These new compounds exhibited an expanded antifungal spectrum, with some showing good inhibitory activity against various fungal pathogens, including Cryptococcus neoformans and Candida glabrata, with efficacy higher than fluconazole. Furthermore, certain derivatives containing an α-trifluoromethyl tertiary alcohol and a coumarin (B35378) moiety have displayed broad-spectrum antifungal activity in vitro against pathogens such as Fusarium graminearum, Fusarium oxysporum, and Rhizoctonia solani Kuhn. One such compound showed excellent fungicidal activity against Rhizoctonia solani Kuhn, comparable to the commercial fungicide triadimefon.

Table 2: Antifungal Activity of Selected Trifluoromethylated Benzothiazole Derivatives

Compound Derivative Fungal Pathogen Activity Metric (EC50/IC50) Reference
Benzothiazole derivative containing α-trifluoromethyl tertiary alcohol and coumarin moiety Rhizoctonia solani Kuhn 10.9 µg/mL
2-(aryloxymethyl) benzothiazole derivative F. solani 4.34–17.61 μg/mL

Anti-inflammatory and Analgesic Activity

The benzothiazole nucleus is also a key feature in compounds designed for their anti-inflammatory and analgesic properties. These effects are often mediated through the modulation of enzymes involved in the inflammatory cascade.

Modulation of Enzymes in Inflammatory Pathways (e.g., COX, LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com Dual inhibition of COX and LOX is considered a promising strategy for developing safer anti-inflammatory drugs. mdpi.com

Thiazole (B1198619) and thiazolidinone derivatives have been identified as potential COX/LOX inhibitors. Molecular docking studies of benzo[d]thiazol-2-amine derivatives have shown good binding affinity to both COX-1 and COX-2 enzymes. Certain synthesized derivatives exhibited significant in vitro COX-1 and COX-2 enzyme inhibitory action. These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory agents that target these key enzymes.

In vivo studies on benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have demonstrated significant anti-inflammatory and analgesic activities, with some compounds showing efficacy comparable to celecoxib.

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives

Compound Derivative Test Model Result
Benzothiazole with benzenesulphonamide and carboxamide Carrageenan-induced rat paw oedema Up to 80% inhibition at 3h
Benzothiazole with benzenesulphonamide and carboxamide Acetic acid-induced writhing ED50 values comparable to celecoxib

Anti-Tyrosinase Activity and Anti-Melanogenesis

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin, hair, and eyes. mdpi.comnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of great interest for cosmetic and therapeutic applications.

Derivatives of 5-(trifluoromethyl)benzothiazole have emerged as a novel class of potent anti-tyrosinase compounds. mdpi.comnih.gov A study on a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles revealed their significant inhibitory activity against mushroom tyrosinase. mdpi.comnih.gov

One of the most potent compounds identified was 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, which exhibited an IC50 value of 0.2 ± 0.01 μM, making it 55-fold more potent than the well-known tyrosinase inhibitor, kojic acid. mdpi.comnih.gov Kinetic studies indicated that this compound acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase. mdpi.comnih.gov

Furthermore, in cellular assays using B16F10 murine melanoma cells, these derivatives effectively inhibited intracellular melanin production and its release into the medium, surpassing the efficacy of kojic acid. mdpi.comnih.gov The mechanism of this anti-melanogenic effect was attributed not only to the direct inhibition of cellular tyrosinase but also to the inhibition of tyrosinase glycosylation and the suppression of genes associated with melanogenesis. mdpi.comnih.gov

Table 4: Tyrosinase Inhibitory Activity of 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazole Derivatives

Compound IC50 (μM) vs. Mushroom Tyrosinase Potency vs. Kojic Acid (IC50 = 12.6 μM)
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol 0.2 ± 0.01 55-fold greater
2-(4-hydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole >300 Lower

Competitive Inhibition of Monophenolase and Diphenolase

Kinetic studies have elucidated the mechanism by which these compounds inhibit tyrosinase. Specifically, the derivative 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol has been identified as a potent, competitive inhibitor of both the monophenolase and diphenolase activities of mushroom tyrosinase. This competitive inhibition indicates that the compound vies with the natural substrates (like L-tyrosine) for binding to the enzyme's active site.

The inhibitory potency of this derivative was found to be exceptionally high, with an IC₅₀ value of 0.2 ± 0.01 μM, making it approximately 55 times more potent than kojic acid, a well-known tyrosinase inhibitor.

Inhibitory Potency of 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol

Compound Target Enzyme IC₅₀ (μM) Comparison
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol Mushroom Tyrosinase 0.2 ± 0.01 55-fold > Kojic Acid

Inhibition of Tyrosinase Glycosylation

Beyond direct enzyme inhibition, the anti-melanogenic effects of 5-(trifluoromethyl)benzothiazole derivatives are also attributed to post-translational modifications of the tyrosinase enzyme. Research indicates that the reduction in melanin production by 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol is partially due to the inhibition of tyrosinase glycosylation. Glycosylation is a critical process for the proper folding, stability, and transport of tyrosinase to melanosomes, where melanin synthesis occurs. By interfering with this process, the compound can effectively reduce the amount of functional tyrosinase within the cell.

Suppression of Melanogenesis-Associated Genes

Anti-Trypanosomal Activity

The 2-aminobenzothiazole (B30445) scaffold, including trifluoromethyl-substituted variants, has been identified as a promising framework for the development of agents against trypanosomatidic infections.

Anti-Trypanosomal Activity

Inhibition of Trypanosomal Enzymes (e.g., PTR1)

Research has highlighted the potential of 2-aminobenzothiazole derivatives as inhibitors of Pteridine Reductase-1 (PTR1), an essential enzyme in the folate biosynthesis pathway of trypanosomatid parasites like Trypanosoma brucei. Because parasites can use PTR1 to bypass the inhibition of another key enzyme, dihydrofolate reductase (DHFR), PTR1 is a critical target for anti-parasitic drugs.

Studies have identified 2-amino-benzo[d]thiazole as a core structure for developing improved PTR1 inhibitors. A library of derivatives based on this scaffold was synthesized and evaluated, with several compounds demonstrating potent enzymatic inhibition against T. brucei PTR1 (TbPTR1) and low micromolar antiparasitic activity. One review noted that 6-(trifluoromethyl)benzothiazole derivatives, in particular, have been identified as leads with improved antiparasitic activity. This suggests that the trifluoromethyl group at the 5 or 6 position of the benzothiazole ring is favorable for this activity.

Inhibitory Activity of 2-Aminobenzothiazole Derivatives against TbPTR1

Compound Class Target Enzyme IC₅₀ Range (μM)

This targeted inhibition of a crucial parasitic enzyme underscores the potential of this compound and its analogs in the development of new treatments for trypanosomiasis.

Antioxidant Activity

Derivatives of the 5-(trifluoromethyl)benzothiazole scaffold have demonstrated notable antioxidant properties. This activity is crucial as oxidative stress from reactive oxygen species (ROS) is implicated in numerous pathological conditions.

The antioxidant capacity of these compounds is often evaluated through their ability to scavenge stable free radicals. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals are common in vitro methods for this purpose. mdpi.comnih.govsemanticscholar.org The interaction involves the antioxidant molecule donating a hydrogen atom or an electron to the free radical, thereby neutralizing it and causing a measurable color change. nih.gov

In a study of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, several derivatives exhibited potent antioxidant activities. mdpi.com Specifically, a compound featuring a catechol group showed strong scavenging activity against ROS, DPPH, and ABTS radicals. mdpi.com Another derivative, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, also displayed strong scavenging capabilities against ROS and ABTS radicals. mdpi.com These findings suggest that the 5-(trifluoromethyl)benzothiazole structure is a promising scaffold for developing potent antioxidant agents. mdpi.comniscair.res.in

Table 1: Radical Scavenging Activity of 5-(Trifluoromethyl)benzothiazole Derivatives

CompoundScavenging TargetObserved ActivityReference
Compound with a catechol group (unspecified structure)ROS, DPPH, ABTSPotent antioxidant activities mdpi.com
4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diolROS, ABTSStrong radical scavenging activities mdpi.com

Other Potential Biological Activities

Beyond antioxidant effects, the 5-(trifluoromethyl)benzothiazole core and its analogs have been investigated for a range of other therapeutic applications.

The benzothiazole moiety is a key structural component in various compounds exhibiting antiviral properties. mdpi.comnih.gov Derivatives have been synthesized and evaluated against several viruses, including Herpes Simplex Virus (HSV). mdpi.comnih.gov The mechanism often involves the nitrogen and sulfur atoms of the thiazole ring binding to viral components. mdpi.com Research has shown that substitutions at different positions on the benzothiazole ring can influence the potency of these antiviral compounds. mdpi.com For instance, certain pyrimido[2,1-b]benzothiazole derivatives have demonstrated the ability to reduce viral plaques in HSV-1 assays. nih.gov

Specific derivatives of 2-aminobenzothiazole have shown significant anti-HIV activity. nih.govnih.gov In one study, a library of analogues was developed to find compounds that could block HIV replication by affecting viral mRNA processing. nih.gov A key finding was that a compound featuring a 6-CF3 group on the benzothiazole ring displayed potent anti-HIV activity with a clear separation between its effective concentration and its cellular toxicity. nih.gov This particular derivative was identified as a promising candidate for further development. nih.gov Other research into hybrid benzothiazolyl-coumarins has also identified potent activity against the wild-type HIV-1 strain. nih.govnih.gov

Table 2: Anti-HIV Activity of a 2-Aminobenzothiazole Analogue

CompoundDescriptionEC₅₀ (μM)Reference
Compound 12vv2-aminobenzothiazole analogue with a 6-CF₃ group0.5 nih.gov

Thiazole and benzothiazole derivatives have been explored for their potential in managing diabetes mellitus. nih.gov The anti-diabetic activity of thiazolidinediones, for example, is attributed to their ability to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is crucial for glucose and lipid metabolism. nih.govnih.gov While research on this compound itself is limited in this area, related structures have been investigated. Studies on trifluoromethylated flavonoid-based isoxazoles and chlorinated hybrid pyrazole-thiazole molecules have shown them to be effective inhibitors of the α-amylase enzyme, an important target in controlling post-prandial hyperglycemia. mdpi.comresearchgate.net This suggests that the inclusion of a trifluoromethyl group in a heterocyclic scaffold can contribute to anti-diabetic potential. mdpi.com

Benzothiazole derivatives have emerged as a novel class of potent agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. researchgate.net Research has identified that these compounds can exert a bactericidal effect against Mtb by inhibiting decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), a key enzyme in the synthesis of the mycobacterial cell wall. researchgate.net Furthermore, studies on pyrimidine-tethered benzothiazole derivatives have demonstrated high activity against both drug-sensitive and drug-resistant strains of Mtb. nih.gov Certain compounds in this class showed minimum inhibitory concentration (MIC) values as low as 0.24 µg/mL against a drug-sensitive strain. nih.gov These findings highlight the potential of the benzothiazole scaffold in the development of new treatments for tuberculosis. researchgate.netnih.govnih.gov

Table 3: Anti-Tubercular Activity of Pyrimidine-Tethered Benzothiazole Derivatives Against Mtb (ATCC 25177)

CompoundMIC (μg/mL)Reference
Compound 5c0.24 nih.gov
Compound 5b0.49 nih.gov
Compound 120.49 nih.gov
Compound 150.98 nih.gov

Carbonic Anhydrase Inhibition

Scientific literature extensively documents the investigation of benzothiazole derivatives as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes. Research has primarily centered on benzothiazole-sulfonamides, where the sulfonamide group acts as a critical zinc-binding moiety, essential for potent inhibitory activity against various CA isoforms. However, published research data regarding the direct carbonic anhydrase inhibitory activity of this compound, which lacks a sulfonamide group, is not available in the reviewed scientific literature. The focus of existing studies remains on derivatives containing the specific functional groups known to be necessary for this particular enzymatic inhibition.

NQO2 Inhibition

The inhibitory potential of benzothiazole scaffolds against NRH:quinone oxidoreductase 2 (NQO2), a flavoprotein implicated in oxidative stress pathways, has been a subject of scientific inquiry. While direct studies on this compound were not found, research into structurally related compounds provides insight into the activity of the trifluoromethyl-benzothiazole core.

In a study designing NQO2 inhibitors based on a resveratrol (B1683913) template, a series of 2-phenyl-benzothiazole derivatives were synthesized and evaluated. Within this research, compounds featuring a trifluoromethyl group on the benzothiazole ring were assessed for their NQO2 inhibitory capacity. One compound, identified as 2-(3,5-dimethoxyphenyl)-6-(trifluoromethyl)benzo[d]thiazole , demonstrated notable activity with a half-maximal inhibitory concentration (IC50) of 123 nM. In contrast, another derivative, 2-(3,4,5-trimethoxyphenyl)-6-(trifluoromethyl)benzo[d]thiazole , was among the weakest inhibitors in its series, with an IC50 value of 18.4 µM.

These findings highlight that while the trifluoromethyl-benzothiazole structure is present in active NQO2 inhibitors, the nature of the substituent at the 2-position of the benzothiazole ring significantly influences the inhibitory potency. It is important to note that these compounds are 2-phenyl derivatives and differ from the 2-amino structure of this compound.

Table 1: NQO2 Inhibition by Structurally Related Trifluoromethyl-Benzothiazole Derivatives

Compound Name Structure NQO2 IC50
2-(3,5-dimethoxyphenyl)-6-(trifluoromethyl)benzo[d]thiazole 2-phenyl derivative 123 nM
2-(3,4,5-trimethoxyphenyl)-6-(trifluoromethyl)benzo[d]thiazole 2-phenyl derivative 18.4 µM

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies

In vitro studies are fundamental in preclinical research for determining the biological activity of a compound at a cellular and molecular level. For derivatives of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine, these investigations have primarily involved assessing their effects on cancer cell lines and their ability to inhibit specific enzymes.

Derivatives of the benzothiazole (B30560) nucleus have demonstrated cytotoxic activity against various human tumor cell lines. While studies focusing specifically on this compound are limited, research on related structures provides insight into the potential of this chemical class. For instance, the antitumor properties of 2-(4-aminophenyl)benzothiazoles are well-documented, with compounds showing potent and selective activity against breast and ovarian cancer cell lines. researchgate.net The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a structural analogue, shows cytocidal activity against ZR-75-1 and T47D human mammary carcinoma cells. researchgate.net

Other studies have reported that various benzothiazole derivatives exhibit antiproliferative effects. For example, certain derivatives have been tested against pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3) and paraganglioma cell lines (PTJ64i, PTJ86i), showing significant effects on cell viability. nih.gov Similarly, other synthesized benzothiazole compounds have shown mild cytotoxic properties against the human lung carcinoma cell line A549. researchgate.net These findings highlight the general potential of the benzothiazole scaffold as a basis for developing anticancer agents.

Table 1: Cytotoxicity of Selected Benzothiazole Derivatives in Human Cancer Cell Lines

Compound Class Cell Line Effect Reference
2-(4-Aminophenyl)benzothiazoles ZR-75-1, T47D (Breast Carcinoma) Cytocidal Activity researchgate.net
2-Phenylbenzothiazole (B1203474) Derivatives AsPC-1, Capan-2, BxPC-3 (Pancreatic Cancer) Antiproliferative Activity nih.gov

The 5-(trifluoromethyl)benzothiazole scaffold has been incorporated into molecules designed to inhibit specific enzymes implicated in disease pathogenesis. These enzyme inhibition assays are crucial for elucidating the mechanism of action and for optimizing lead compounds.

One area of investigation is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, which is a target for treating hyperpigmentation disorders. A series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. mdpi.com Notably, the compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol demonstrated exceptionally potent inhibition, being approximately 55 times more effective than the standard inhibitor, kojic acid. mdpi.com

In the context of cancer and inflammation, NRH: quinone oxidoreductase 2 (NQO2) has emerged as a therapeutic target. A study on benzothiazole derivatives as NQO2 inhibitors included 2-(3,5-Dimethoxyphenyl)-6-(trifluoromethyl)benzo[d]thiazole, a close structural isomer of the 5-(trifluoromethyl) analogue. This compound was found to be a potent inhibitor of NQO2. nih.gov

Furthermore, benzothiazole derivatives have been explored as inhibitors for targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Other research has focused on inhibiting enzymes like the Human Epidermal growth factor receptor (HER), a key target in cancer therapy, where certain benzo[d]thiazol-2-amine derivatives showed high binding affinities in molecular docking studies. nih.gov

Table 2: Enzyme Inhibition by Derivatives Containing the Trifluoromethyl-Benzothiazole Scaffold

Compound Target Enzyme IC₅₀ Value Reference
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol Mushroom Tyrosinase 0.2 µM mdpi.com
2-(3,5-Dimethoxyphenyl)-6-(trifluoromethyl)benzo[d]thiazole* NQO2 123 nM nih.gov
Benzothiazole-thiadiazole derivatives Acetylcholinesterase (AChE) 9.40 µM nih.gov
Benzothiazole-thiadiazole derivatives Butyrylcholinesterase (BChE) 11.10 µM nih.gov

Note: This compound is the 6-trifluoromethyl isomer.

In Vivo Studies

In vivo studies are critical for evaluating a compound's efficacy and behavior within a living organism. While extensive in vivo data for this compound itself is not widely available, studies on closely related analogues provide valuable preclinical evidence.

The antitumor potential of advanced benzothiazole derivatives has been demonstrated in animal models. The water-soluble prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, an analogue of the 5-trifluoromethyl scaffold, was shown to significantly retard the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors in mice. researchgate.net Following administration of the prodrug, plasma concentrations of the active parent amine were sufficient to elicit a cytotoxic effect. researchgate.net This research underscores the therapeutic potential of this class of compounds in oncology.

Development as Lead Compounds

The benzothiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.com The 5-(trifluoromethyl)benzo[d]thiazole structure, in particular, serves as a valuable starting point or "lead compound" for the development of novel therapeutics. Its derivatives have been identified as promising antitumor agents, with the chemical manipulation of lead compounds like DF203 (a 2-phenylbenzothiazole derivative) leading to the development of clinical candidates. nih.gov

The process of hit-to-lead optimization often involves modifying the core scaffold to improve potency, selectivity, and pharmacokinetic properties. For example, in the development of DNA gyrase inhibitors targeting Gram-negative bacteria, the benzothiazole scaffold was a central feature, with modifications aimed at improving solubility and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.org The trifluoromethyl group is often strategically employed in such optimization efforts to enhance the drug-like characteristics of the molecule.

Prodrugs and Drug Delivery Systems

Many potent benzothiazole derivatives, particularly those developed as anticancer agents, are highly lipophilic, which can lead to poor water solubility and challenges in formulation for parenteral administration. figshare.com To overcome these limitations, a common strategy is the development of water-soluble prodrugs.

A successful example of this approach involves the 2-(4-aminophenyl)benzothiazole series of antitumor agents. Amino acid conjugation to the exocyclic amine group of these compounds has been used to create chemically stable, water-soluble prodrugs. researchgate.net For instance, a lysyl-amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was developed that rapidly and quantitatively converts back to the active parent drug in vivo. researchgate.netfigshare.com This strategy successfully addressed the formulation and bioavailability issues, allowing the compound to advance into clinical evaluation. figshare.com This approach could theoretically be applied to this compound to enhance its pharmaceutical properties.

Addressing Resistance Issues in Therapeutic Applications

The development of resistance to established therapeutic agents is a critical challenge in modern medicine. In oncology, cancer cells can develop resistance to chemotherapy, targeted therapies, and immunotherapies through various mechanisms, including drug efflux, target mutation, and activation of alternative signaling pathways. Similarly, in infectious diseases, bacteria and other pathogens can acquire resistance to antimicrobial drugs, rendering them ineffective.

The chemical features of the this compound scaffold suggest its potential in the design of novel agents to combat resistance. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, which could lead to increased intracellular drug concentrations, potentially overcoming efflux pump-mediated resistance. Furthermore, the benzothiazole core can be readily functionalized, allowing for the synthesis of a diverse library of derivatives that can be screened for activity against resistant cell lines and pathogens.

Research into related benzothiazole derivatives offers insights into potential mechanisms for overcoming resistance. For instance, certain 2-aminobenzothiazole (B30445) derivatives have been investigated for their ability to inhibit bacterial two-component systems, which are crucial for virulence and the development of resistance. By disrupting these signaling pathways, such compounds could potentially restore the efficacy of existing antibiotics.

In the context of cancer, derivatives of the closely related 2-(4-aminophenyl)benzothiazoles have been studied for their potent and selective antitumor activity. While mechanisms of acquired resistance to some of these compounds have been identified, involving aberrant signaling pathways, this knowledge can guide the design of new analogs, such as those based on the this compound core, to bypass these resistance mechanisms.

Although specific data tables and detailed research findings for this compound in resistant models are not currently available, the foundational chemistry and the biological activity of the broader benzothiazole class provide a strong rationale for its investigation in this critical area of therapeutic development. Future preclinical studies will be essential to elucidate the specific mechanisms of action and to quantify the efficacy of its derivatives in overcoming therapeutic resistance.

Q & A

Basic: What synthetic methodologies are effective for preparing 5-(trifluoromethyl)benzo[d]thiazol-2-amine?

Answer:
The compound can be synthesized via electrochemical C–H thiolation using sodium bromide as a mediator. Key steps include:

  • Reacting 2-aminobenzenethiol derivatives with trifluoromethyl-containing reagents under optimized voltage (e.g., 10 V) and temperature (room temperature).
  • Purification via column chromatography (hexane/ethyl acetate) yields the product (64% yield).
  • Critical parameters: pH control during workup (adjusted to pH 10 with ammonium hydroxide) and solvent choice (DMSO or DMF for solubility) .

Alternative routes involve bromine-mediated cyclization in glacial acetic acid, but this method requires strict control of reaction time (16 hours) to avoid over-oxidation .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • NMR : 1H^1H-NMR in DMSO-d6_6 shows distinct peaks for NH2_2 (δ=6.28ppm\delta = 6.28 \, \text{ppm}, singlet) and aromatic protons (δ=7.517.83ppm\delta = 7.51–7.83 \, \text{ppm}) .
  • IR : Stretching vibrations at 1620 cm1^{-1} (C=N), 1550 cm1^{-1} (C=C), and 1247 cm1^{-1} (C-F) confirm functional groups .
  • X-ray crystallography : For related thiazol-2-amine derivatives, monoclinic crystal systems (space group I 1 2/a 1) with cell parameters a=19.2951A˚a = 19.2951 \, \text{Å}, b=13.6381A˚b = 13.6381 \, \text{Å}, and β=119.2\beta = 119.2^\circ are reported, aiding in conformational analysis .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the thiazole ring, enabling:

  • Suzuki-Miyaura coupling : Palladium-catalyzed reactions with arylboronic acids proceed efficiently (61–70% yield) due to improved leaving-group capacity .
  • Contradictions : In some cases, steric hindrance from the CF3_3 group reduces reactivity with bulky substrates, requiring tailored ligands (e.g., XPhos) for optimal results .
  • Computational studies (DFT) suggest the CF3_3 group lowers LUMO energy by 1.2 eV, facilitating nucleophilic attacks .

Advanced: What strategies mitigate discrepancies in biological activity data for this compound derivatives?

Answer:

  • Experimental design : Use standardized assays (e.g., MIC for antimicrobial studies) and control solvent effects (DMSO ≤1% v/v) to minimize variability .
  • Data normalization : Compare results against positive controls (e.g., ciprofloxacin for antibacterial tests) and account for CF3_3-dependent membrane permeability differences .
  • Case study : Derivatives with 6-CF3_3 substitution showed 4-fold higher Pseudomonas aeruginosa inhibition than 5-CF3_3 analogs, attributed to enhanced hydrophobic interactions .

Advanced: How can computational modeling guide the design of bioactive derivatives?

Answer:

  • Molecular docking : Dock the compound into target proteins (e.g., E. coli DNA gyrase, PDB ID: 1KZN) using AutoDock Vina. The CF3_3 group forms halogen bonds with Arg136 (binding energy: −8.2 kcal/mol) .
  • ADMET prediction : SwissADME predicts high gastrointestinal absorption (95%) but moderate blood-brain barrier penetration, guiding pharmacokinetic optimization .
  • Contradictions : DFT calculations vs. X-ray data show minor deviations in dihedral angles (±5°), requiring experimental validation .

Basic: What are common functionalization pathways for this compound?

Answer:

  • Hydrazine derivatives : React with hydrazine hydrate in ethylene glycol (reflux, 2 hours) to form 2-hydrazinyl derivatives, precursors for Schiff bases .
  • Heterocyclic fusion : Use Eaton’s reagent (P2_2O5_5/methanesulfonic acid) for Friedel-Crafts acylation, yielding fused imidazo[2,1-b]thiazoles .

Advanced: What mechanistic insights explain the compound’s role in organocatalytic cycloadditions?

Answer:
In aza-Diels-Alder reactions :

  • The amine group acts as a proton donor, activating dienophiles (e.g., 2-benzylfuran-3-carbaldehyde) via hydrogen bonding.
  • In situ hydrolysis of imine intermediates generates reactive benzo[d]thiazol-2-amine, facilitating [4+2] cycloaddition (70% yield, 12 hours) .
  • Stereoselectivity arises from π-stacking between the CF3_3-substituted ring and the diene, as shown by 1H^1H-NOESY .

Basic: How to optimize purification for this compound?

Answer:

  • Recrystallization : Use ethanol/water (3:1 v/v) for high-purity crystals (mp: 117–118°C).
  • TLC monitoring : Hexane/ethyl acetate (7:3) with Rf_f = 0.4 .
  • Avoid silica gel with basic modifiers (e.g., NH4_4OH), which can degrade the CF3_3 group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.